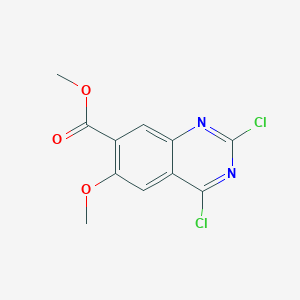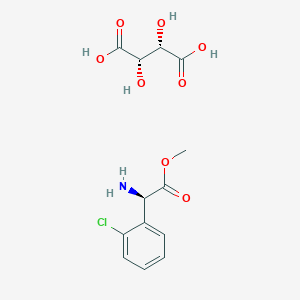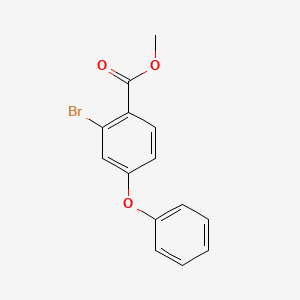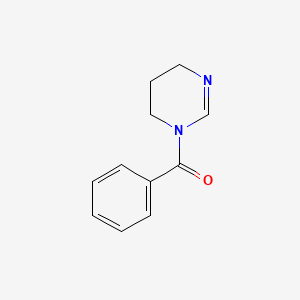
Sodiumcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumcyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a carboxylate group with a sodium ion. This compound is of interest due to the unique properties imparted by the strained cyclopropane ring, which influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodiumcyclopropanecarboxylate typically involves the cyclopropanation of olefins using dihalocarbenes, followed by the introduction of a carboxylate group. One common method is the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical synthesis, which is a fast and sustainable method. This approach reduces reaction times and eliminates the need for solvents, making it an attractive option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodiumcyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include cyclopropanecarboxylate derivatives, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodiumcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is utilized in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of sodiumcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance the binding affinity and specificity of the compound to its targets. This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the sodium ion.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a sodium ion.
Cyclopropylamine: Features a cyclopropane ring with an amine group.
Uniqueness
Sodiumcyclopropanecarboxylate is unique due to the presence of the sodium ion, which influences its solubility and reactivity. The combination of the cyclopropane ring and the carboxylate group with sodium enhances its stability and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C4H5NaO2 |
|---|---|
Molecular Weight |
108.07 g/mol |
IUPAC Name |
sodium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Na/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
HQIZDGAMCWYBKS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


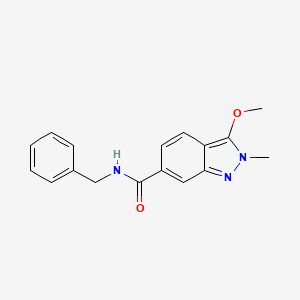
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
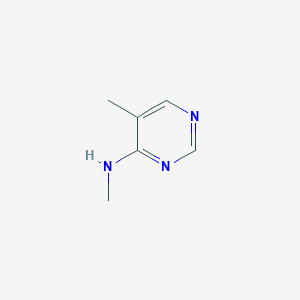
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


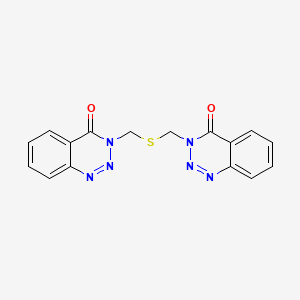
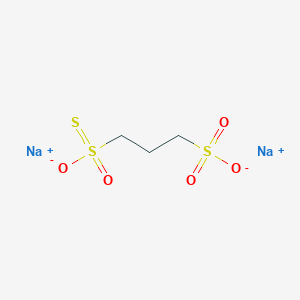
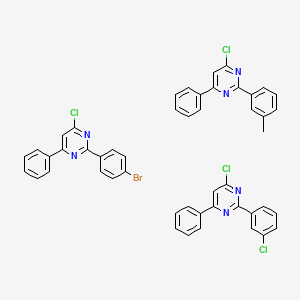
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
